N-(4-bromophenyl)-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXIIAUWRLEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351273 | |
| Record name | N-(4-bromophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2385-26-4 | |
| Record name | N-(4-bromophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl 2 Nitrobenzamide
Established Reaction Pathways for the Synthesis of N-(4-bromophenyl)-2-nitrobenzamide
The synthesis of this compound is primarily achieved through amidation reactions. These reactions involve the formation of an amide bond between a carboxylic acid or its derivative and an amine.
Amidation Reactions Involving 2-Nitrobenzoic Acid Derivatives and 4-Bromoaniline (B143363)
A common and well-established method for synthesizing this compound is the reaction between a derivative of 2-nitrobenzoic acid and 4-bromoaniline. The most frequently used derivative is 2-nitrobenzoyl chloride. This reaction, often carried out in a suitable solvent like dichloromethane, proceeds by nucleophilic acyl substitution where the amino group of 4-bromoaniline attacks the carbonyl carbon of the acyl chloride. mdpi.com The addition of a base, such as triethylamine, is typically required to neutralize the hydrochloric acid byproduct formed during the reaction. mdpi.com
An alternative, though less common, approach involves the direct condensation of 2-nitrobenzoic acid with 4-bromoaniline. This method often requires a coupling agent to activate the carboxylic acid, facilitating the amide bond formation.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency of the amidation reaction can be influenced by several factors. The choice of solvent, reaction temperature, and the nature of the base can all impact the reaction rate and the final yield of the product. For instance, using a non-polar aprotic solvent can be advantageous. The reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine its completion. mdpi.com
To enhance the yield, strategies may include using a slight excess of one of the reactants or the careful, dropwise addition of the acyl chloride to the amine solution to control the reaction rate and minimize side reactions. Purification of the crude product, typically through recrystallization or column chromatography, is a crucial step to obtain this compound of high purity. nanobioletters.com
Exploration of Novel Synthetic Approaches and Catalytic Systems
While traditional methods are effective, research continues to explore more efficient and environmentally friendly synthetic routes for benzamides, including this compound.
Application of Modern Catalysis in Benzamide (B126) Synthesis
Modern catalytic systems are being investigated to improve the synthesis of benzamides. For other benzamide syntheses, catalysts such as tetrabutoxytitanium, boric acid with polyethylene (B3416737) glycol (PEG-400), and ceric ammonium (B1175870) nitrate (B79036) have been shown to be effective. researchgate.net These catalysts can facilitate the direct amidation of carboxylic acids, avoiding the need for conversion to more reactive acyl chlorides. While not specifically documented for this compound, the principles of these catalytic methods could be applied. For example, palladium-phosphine catalysts are used in Negishi-type coupling reactions of related bromo-nitrobenzoic acids.
Sustainable and Environmentally Benign Synthetic Protocols for this compound
The development of sustainable synthetic methods is a key focus in modern chemistry. This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused. For instance, some benzamide syntheses have been achieved under microwave irradiation, which can significantly reduce reaction times and energy consumption. researchgate.net The use of water as a solvent, where possible, is another aspect of green chemistry being explored for amidation reactions. While specific examples for this compound are not prevalent, these general trends in benzamide synthesis highlight potential future directions.
Directed Functionalization and Derivatization Strategies for this compound Analogues
The this compound scaffold can be chemically modified to produce a variety of analogues. The bromine and nitro groups are particularly amenable to further chemical transformations.
The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. mdpi.com This allows for the synthesis of a wide range of biphenyl (B1667301) derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized through various reactions, such as acylation or diazotization followed by substitution. These derivatization strategies are crucial for creating libraries of related compounds for further research.
For example, the derivatization of a similar compound, N-(4-aminophenyl)piperidine, has been shown to improve detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov This highlights how functionalization can be used to alter the physicochemical properties of a molecule for specific applications.
Below is a table summarizing the key reactants and their roles in the synthesis of this compound.
| Reactant/Reagent | Chemical Formula | Role in Synthesis |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | Starting material (carboxylic acid) |
| 2-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | Activated carboxylic acid derivative |
| 4-Bromoaniline | C₆H₆BrN | Starting material (amine) |
| Triethylamine | (C₂H₅)₃N | Base to neutralize HCl byproduct |
| Dichloromethane | CH₂Cl₂ | Solvent |
Here is a table detailing the different synthetic approaches for benzamides.
| Synthetic Approach | Key Features | Potential Advantages |
| Traditional Amidation | Reaction of acyl chloride with amine. | Well-established, generally high yielding. |
| Direct Amidation with Coupling Agents | Use of reagents to activate the carboxylic acid. | Avoids the need to prepare the acyl chloride separately. |
| Catalytic Amidation | Employs a catalyst to facilitate the reaction. | Can offer milder reaction conditions and improved efficiency. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Faster reaction times, potentially higher yields. |
Systematic Structural Modifications on the Phenyl and Nitrobenzamide Moieties
Systematic structural modifications of this compound can be strategically performed on both the 4-bromophenyl ring and the 2-nitrobenzamide (B184338) core. These modifications aim to probe the electronic and steric requirements for its intended application, often in the context of medicinal chemistry or materials science.
The 4-bromophenyl moiety serves as a versatile handle for a variety of cross-coupling reactions. The bromine atom can be substituted with a range of other functional groups, leading to a library of analogues. For instance, Suzuki coupling can introduce various aryl or heteroaryl groups, while Sonogashira coupling can be employed to install alkynyl functionalities. Buchwald-Hartwig amination allows for the introduction of diverse amine substituents. Furthermore, the bromine can be replaced by other halogens (e.g., chlorine, fluorine) or pseudohalogens (e.g., cyano group) to fine-tune the electronic properties of this ring.
On the 2-nitrobenzamide portion of the molecule, the nitro group is a key site for chemical elaboration. It can be reduced to an amino group, which then opens up a plethora of further derivatization possibilities, such as acylation, alkylation, or diazotization followed by substitution. The resulting 2-aminobenzamide (B116534) derivatives are also important precursors for the synthesis of various heterocyclic systems, including quinazolinones. The aromatic ring of the nitrobenzamide can also undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro and amide groups needs to be considered.
The following table summarizes some of the key structural modifications that can be performed on this compound:
| Moiety | Position of Modification | Type of Reaction | Potential New Substituents |
| 4-Bromophenyl | 4-position (Bromo group) | Suzuki Coupling | Aryl, Heteroaryl |
| 4-position (Bromo group) | Sonogashira Coupling | Alkynyl | |
| 4-position (Bromo group) | Buchwald-Hartwig Amination | Primary/Secondary Amines | |
| 4-position (Bromo group) | Cyanation | Cyano | |
| 2-Nitrobenzamide | 2-position (Nitro group) | Reduction | Amino |
| Amino group (after reduction) | Acylation, Alkylation | Amides, Alkylamines | |
| Aromatic Ring | Electrophilic Substitution | Halogens, Nitro (further) |
Synthesis of Isosteric and Bioisosteric Analogues
The synthesis of isosteric and bioisosteric analogues of this compound is a rational design strategy to modulate its physicochemical and pharmacological properties while maintaining or improving its biological activity. Isosteres are atoms, ions, or molecules in which the peripheral layers of electrons can be considered identical. Bioisosteres are substituents or groups that have chemical or physical similarities and produce broadly similar biological properties.
For the 4-bromophenyl ring, common isosteric replacements for the bromine atom include other halogens like chlorine or iodine. A classic bioisosteric replacement for the bromo group is the trifluoromethyl group (CF3), which is of similar size but has vastly different electronic properties. Another bioisostere for a phenyl ring is a thiophene (B33073) ring, which could be introduced to explore the impact of heteroaromaticity.
In the 2-nitrobenzamide moiety, the nitro group can be replaced by other electron-withdrawing groups that can act as hydrogen bond acceptors. Examples of bioisosteric replacements for a nitro group include a cyano (-CN) group, a sulfonamide (-SO2NH2) group, or a trifluoromethylsulfonyl (-SO2CF3) group. nih.gov The amide linkage itself can also be replaced by bioisosteric groups to alter properties like metabolic stability. For instance, a retro-amide, a thioamide, or a stable sulfonamide linkage could be synthesized.
The table below provides examples of potential isosteric and bioisosteric analogues of this compound:
| Original Group | Moiety | Isosteric/Bioisosteric Replacement | Resulting Analogue Structure (Example) |
| Bromo (-Br) | 4-Bromophenyl | Trifluoromethyl (-CF3) | N-(4-(Trifluoromethyl)phenyl)-2-nitrobenzamide |
| Phenyl | 4-Bromophenyl | Thienyl | N-(Thiophen-2-yl)-2-nitrobenzamide |
| Nitro (-NO2) | 2-Nitrobenzamide | Cyano (-CN) | N-(4-Bromophenyl)-2-cyanobenzamide |
| Nitro (-NO2) | 2-Nitrobenzamide | Sulfonamide (-SO2NHR) | N-(4-Bromophenyl)-2-(N-methylsulfamoyl)benzamide |
| Amide (-CONH-) | Linkage | Sulfonamide (-SO2NH-) | N-(4-Bromophenyl)-2-nitrobenzenesulfonamide |
The synthesis of these analogues would follow standard synthetic methodologies. For example, the trifluoromethyl analogue could be synthesized from 4-(trifluoromethyl)aniline (B29031) and 2-nitrobenzoyl chloride. mdpi.com The sulfonamide analogues would be prepared from the corresponding sulfonyl chlorides.
Regioselective and Stereoselective Synthetic Challenges
The synthesis of derivatives of this compound can present several regioselective and stereoselective challenges.
Regioselectivity:
A primary regioselective challenge arises when performing electrophilic substitution reactions on the aromatic rings. In the 2-nitrobenzamide moiety, the nitro group and the amide carbonyl are strong deactivating groups, directing incoming electrophiles to the meta positions (positions 4 and 6). However, the presence of two deactivating groups can make the ring highly unreactive. Selective functionalization at a specific position, for example, position 5, would require a multi-step synthetic sequence, possibly involving a directing group that can be later removed.
On the 4-bromophenyl ring, the bromo group is an ortho-, para-director, while the amide linkage is also an ortho-, para-director. This means that electrophilic substitution will preferentially occur at the positions ortho to the amide (positions 2 and 6) and ortho to the bromine (positions 3 and 5). Achieving high regioselectivity for substitution at a single one of these positions can be difficult and may result in mixtures of isomers. uj.edu.pl The use of bulky catalysts or directing groups might be necessary to control the regioselectivity. rsc.org
Stereoselectivity:
A potential stereoselective challenge in derivatives of this compound is the possibility of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The ortho-nitro group on the benzamide ring can sterically hinder the rotation around the C(aryl)-C(O) bond and the N-C(aryl) bond. If bulky substituents are introduced, particularly at the positions ortho to the amide linkage on the 4-bromophenyl ring or at the 6-position of the nitrobenzamide ring, the rotational barrier might be high enough to allow for the isolation of stable atropisomers at room temperature.
The synthesis of a single enantiomer of such a chiral, atropisomeric derivative would require an asymmetric synthesis strategy. This could involve the use of a chiral auxiliary, a chiral catalyst, or a chiral resolving agent. chemrxiv.org The development of stereoselective methods for the synthesis of such analogues is a significant challenge in modern organic synthesis.
Advanced Spectroscopic and Crystallographic Elucidation of N 4 Bromophenyl 2 Nitrobenzamide Structure
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
To unambiguously assign the proton (¹H) and carbon (¹³C) signals in the NMR spectra of N-(4-bromophenyl)-2-nitrobenzamide, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlational data that reveal the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY spectra would show correlations between the protons on the 2-nitrophenyl ring and, separately, between the protons on the 4-bromophenyl ring, confirming the proton-proton connectivities within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. columbia.edu This allows for the direct assignment of carbon atoms that bear hydrogen atoms. For this compound, this technique would definitively link the aromatic protons to their respective carbon atoms in both the 2-nitrophenyl and 4-bromophenyl moieties.
A hypothetical table of expected NMR data is presented below based on the known structure of this compound and typical chemical shift ranges for similar compounds.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Amide (N-H) | ~8.5-9.5 | - | Carbonyl C, C1', C2', C6' |
| Carbonyl (C=O) | - | ~165 | Amide H, H3, H6' |
| 2-Nitrophenyl Ring | |||
| C1 | - | ~135 | H3, H6 |
| C2 | - | ~148 | H3, H4 |
| C3 | ~7.8-8.0 | ~124 | H4, H5, C1, C2, C4, C5 |
| C4 | ~7.6-7.8 | ~129 | H3, H5, C2, C3, C5, C6 |
| C5 | ~7.5-7.7 | ~133 | H4, H6, C1, C3, C4, C6 |
| C6 | ~7.9-8.1 | ~128 | H5, C1, C4, C5 |
| 4-Bromophenyl Ring | |||
| C1' | - | ~138 | H2', H6', Amide H |
| C2' | ~7.5-7.7 | ~122 | H3', H6', C1', C3', C4' |
| C3' | ~7.4-7.6 | ~132 | H2', H5', C1', C2', C4', C5' |
| C4' | - | ~118 | H2', H3', H5', H6' |
| C5' | ~7.4-7.6 | ~132 | H3', H6', C1', C3', C4' |
| C6' | ~7.5-7.7 | ~122 | H2', H5', C1', C4', C5' |
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. nih.gov Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. ssNMR is a powerful technique for identifying and characterizing these different solid forms because the NMR signals are sensitive to the local atomic environment, which can vary between polymorphs. nih.gov
Although specific studies on the polymorphs of this compound using ssNMR are not widely reported in the public domain, the technique would be invaluable for such investigations. By analyzing the ¹³C and ¹⁵N chemical shifts and relaxation times, one could differentiate between potential polymorphic forms. nih.gov Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ssNMR experiments, which is particularly useful for detecting minor polymorphic impurities. nih.gov
Mass Spectrometric Characterization and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of a molecule's mass. rsc.org This allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₉BrN₂O₃), the exact mass would be calculated based on the most abundant isotopes of each element. The experimentally determined exact mass from an HRMS analysis should match the calculated value to within a few parts per million, providing strong evidence for the proposed molecular formula. rsc.org The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data for confirmation.
Table: Exact Mass Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M] | C₁₃H₉BrN₂O₃ | 319.97965 |
| [M+H]⁺ | C₁₃H₁₀BrN₂O₃⁺ | 320.98743 |
| [M+Na]⁺ | C₁₃H₉BrN₂O₃Na⁺ | 342.96937 |
Note: The exact mass is calculated using the most common isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. dtic.mil In a typical experiment, the molecular ion of this compound would be selected in the first stage, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed in the second stage. dtic.mil The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.
The fragmentation of this compound would likely proceed through cleavage of the amide bond, which is a common fragmentation pathway for such compounds. mdpi.com This would lead to the formation of characteristic fragment ions corresponding to the 2-nitrophenylcarbonyl cation and the 4-bromoaniline (B143363) radical cation, or their respective neutral loss counterparts. The analysis of these fragments helps to confirm the connectivity of the two aromatic rings through the amide linkage. The study of these fragmentation pathways is crucial for the structural identification of related compounds and potential metabolites or degradation products. nih.govnih.gov
Table: Plausible Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment m/z |
| 321 [M]⁺ | [C₇H₄NO₃]⁺ | 2-nitrobenzoyl cation | 166 |
| 321 [M]⁺ | [C₆H₅BrN]⁺ | 4-bromoaniline radical cation | 172 |
| 321 [M]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation | 155 |
| 166 | [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound and can also provide insights into its conformation.
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups.
N-H Stretch : A sharp absorption band in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹, would be indicative of the N-H stretching vibration of the amide group.
C=O Stretch : A strong absorption in the FT-IR spectrum, usually around 1650-1680 cm⁻¹, would correspond to the carbonyl (C=O) stretching vibration of the amide.
NO₂ Stretches : The nitro group will show two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
C-Br Stretch : The carbon-bromine stretch would appear in the lower frequency region of the FT-IR spectrum, typically between 500 and 600 cm⁻¹.
Aromatic C-H and C=C Stretches : The aromatic rings will give rise to several bands in the FT-IR and Raman spectra, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
The precise positions of these bands can be influenced by the molecular conformation and any intermolecular interactions, such as hydrogen bonding. A combined analysis of FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule.
Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3300 - 3500 |
| Amide (C=O) | Stretch | 1650 - 1680 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Aromatic (C-H) | Stretch | > 3000 |
| C-N Stretch | Stretch | 1200 - 1350 |
| C-Br Stretch | Stretch | 500 - 600 |
Single Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the detailed structural features of this compound, including its molecular conformation, crystal packing, and the intricate network of intermolecular interactions that stabilize the crystal lattice.
Determination of Molecular Conformation and Crystal Packing Architecture
The analysis of this compound reveals specific conformational and packing characteristics. It is important to distinguish this compound from its isomers, such as N-(4-bromophenyl)-4-nitrobenzamide, as the position of the nitro group significantly influences the molecular structure.
In a related isomer, N-(4-bromophenyl)-4-nitrobenzamide, the two benzene (B151609) rings are nearly coplanar, with a dihedral angle of 3.6(7)° between their mean planes. nih.gov The amide group in this molecule is twisted relative to both the 4-bromophenyl and 4-nitrobenzene rings, by 28.1(6)° and 31.8(3)° respectively. nih.gov This twisting is a common feature in benzanilide (B160483) derivatives. researchgate.net The crystal structure of this isomer is stabilized by a three-dimensional network of weak N-H⋯O and C-H⋯O intermolecular hydrogen bonds. nih.gov
Another related compound, 4-Bromo-N-(2-nitrophenyl)benzamide, crystallizes with two independent molecules in the asymmetric unit. nih.gov The dihedral angles between the benzene rings in these two molecules are 16.78(15)° and 18.87(14)°. nih.gov
The table below summarizes the crystallographic data for the related compound N-(4-bromophenyl)-4-nitrobenzamide. nih.gov
Table 1. Crystal Data and Structure Refinement for N-(4-bromophenyl)-4-nitrobenzamide. Press the "Generate" button to create a table with the crystallographic data.
| Parameter | Value |
|---|
Analysis of Intermolecular Interactions: Hydrogen Bonding (N-H⋯O, C-H⋯O), Halogen Bonding (Br⋯O, I⋯O), and Pi-Stacking
The stability of the crystal structure of this compound and its isomers is governed by a variety of non-covalent interactions.
Hydrogen Bonding: In the crystal structure of the related N-(4-bromophenyl)-4-nitrobenzamide, weak intermolecular N-H⋯O and C-H⋯O hydrogen bonds are present, creating a three-dimensional network. nih.gov Similarly, in 4-bromo-N-phenylbenzamide, molecules are linked by N-H⋯O hydrogen bonds, forming chains. nih.gov In 4-bromo-N-(2-nitrophenyl)benzamide, an intramolecular N-H⋯O hydrogen bond is observed, and the crystal packing is further stabilized by weak C-H⋯O interactions. nih.gov
Halogen Bonding: Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, can also play a role in the crystal packing. In the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, a Br⋯Br interaction of 3.4976(7) Å is observed. nih.gov In a co-crystal involving 4-chlorophenylboronic acid and nitrofurazone, a halogen bonding interaction between the nitro group and the chlorine atom (NO₂⋯Cl) is detected at a distance of 3.165 Å. mdpi.com
The table below details the hydrogen bond geometry for the related compound N-(4-bromophenyl)-4-nitrobenzamide. nih.gov
Table 2. Hydrogen Bond Geometry (Å, °) for N-(4-bromophenyl)-4-nitrobenzamide. Press the "Generate" button to create a table with the hydrogen bond data.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) x-1, y, z.
Studies on Polymorphism, Co-crystallization, and Solvate Formation
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govmdpi.commdpi.com Different polymorphs of a compound can exhibit different physicochemical properties. For N-(4'-methoxyphenyl)-3-bromothiobenzamide, three conformational polymorphs have been identified, with the most stable form at room temperature being the one that allows for more effective packing through stronger intermolecular interactions, despite its higher calculated gas-phase energy. nih.gov
Co-crystallization: Co-crystallization is a technique used to form a crystalline material that consists of two or more different molecules in the same crystal lattice. mdpi.com This can be used to modify the properties of a compound. For instance, co-crystallization of 4-halophenylboronic acids with various pharmaceutical compounds has been shown to produce new molecular complexes with varied hydrogen bonding networks. mdpi.com The formation of these co-crystals is often influenced by the molar ratio of the components and the solvent used. mdpi.com
Solvate Formation: Solvate formation occurs when a compound crystallizes with solvent molecules incorporated into the crystal lattice. This can also lead to different crystal structures with altered properties. While specific studies on the solvate formation of this compound are not detailed in the provided context, it is a common phenomenon for organic molecules.
Pre Clinical Biological Activity and Mechanistic Investigations of N 4 Bromophenyl 2 Nitrobenzamide
In Vitro Pharmacological Profiling and Target Identification
The initial phase of drug discovery often involves broad in vitro screening to identify potential biological activities and molecular targets. This process includes a combination of enzyme inhibition assays, cell-based functional assays, and broader phenotypic screens.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Specific enzymes are often targeted based on their role in disease pathology. While various benzamide (B126) and nitrobenzamide derivatives have been investigated for their effects on several key enzymes, specific data for N-(4-bromophenyl)-2-nitrobenzamide is limited.
Xanthine (B1682287) Oxidase: This enzyme is a key target for the treatment of gout. While research into new xanthine oxidase inhibitors is active, specific studies detailing the inhibitory activity of this compound against this enzyme were not identified in a review of the current literature.
Alpha-Glucosidase: Alpha-glucosidase inhibitors are used in the management of type 2 diabetes. plos.orgnih.gov Research has been conducted on related structures, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which included an N-(4-bromophenyl) analog and showed some inhibitory potential against α-glucosidase. nih.gov However, direct experimental data on the α-glucosidase inhibitory capacity of this compound itself is not presently available.
H+/K+-ATPase: The proton pump H+/K+-ATPase is the primary target for drugs that reduce gastric acid secretion. Currently, there are no available studies that specifically evaluate the inhibitory effect of this compound on this enzyme.
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a well-established target in oncology. researchgate.netmdpi.com Inhibition of its tyrosine kinase activity is a key mechanism for several anticancer drugs. mdpi.com While other classes of molecules and different benzamide derivatives have been assessed for EGFR inhibition, specific data quantifying the effect of this compound on EGFR tyrosine kinase activity is not found in the reviewed literature. researchgate.netnih.gov
| Enzyme Target | This compound Inhibition Data |
| Xanthine Oxidase | Data not available |
| Alpha-Glucosidase | Data not available |
| H+/K+-ATPase | Data not available |
| EGFR Tyrosine Kinase | Data not available |
Cell-based assays provide a more complex biological system to evaluate a compound's effect, such as its ability to kill pathogens or inhibit the growth of cancer cells.
Antimicrobial Activity: Amides are a class of compounds that have been reported to possess antimicrobial properties. nih.gov Studies on new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have shown a broad spectrum of antibacterial and antifungal activities. nih.gov Similarly, other novel benzamide derivatives have demonstrated antimicrobial potential. nanobioletters.com However, despite the general interest in this chemical class, specific studies providing antimicrobial data, such as Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial or fungal strains, have not been identified.
Antiproliferative Activity: The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a standard component of anticancer drug discovery. Research into various benzamide-containing scaffolds has demonstrated significant antiproliferative activity against different cancer cell lines. nih.govresearchgate.net For instance, a series of novel 4-substituted-3-nitrobenzamide derivatives showed potent anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines. nih.gov The presence of a 4-bromophenyl moiety has also been noted as important for the anticancer activity in other classes of compounds. nih.gov Nevertheless, a review of the literature did not yield specific antiproliferative data (e.g., IC₅₀ or GI₅₀ values) for this compound against any tested cancer cell lines.
| Assay Type | Cell Lines Tested | IC₅₀ / MIC / Zone of Inhibition |
| Antimicrobial | ||
| Gram-positive Bacteria | Data not available | Data not available |
| Gram-negative Bacteria | Data not available | Data not available |
| Fungi | Data not available | Data not available |
| Antiproliferative | ||
| e.g., HCT-116, MDA-MB-435, HL-60 | Data not available | Data not available |
Phenotypic screening involves testing compounds in cell- or organism-based models to identify agents that produce a desired biological effect without a preconceived molecular target. If a compound shows activity, target deconvolution methods are then employed to identify its molecular target(s). nih.gov These strategies can include affinity purification, photoaffinity labeling, and cellular thermal shift assays (CETSA). nih.gov There is currently no published evidence of this compound having been identified through a phenotypic screen or subsequently studied using target deconvolution methodologies.
Mechanistic Elucidation at the Molecular and Cellular Level
Understanding how a compound exerts its biological effect at a molecular level is crucial for its development as a therapeutic agent. This involves identifying the specific pathways it modulates and how it interacts with its molecular targets.
Active compounds can influence a wide array of cellular processes, including signaling cascades that control cell cycle progression, apoptosis (programmed cell death), and inflammatory responses. For example, some quinazoline (B50416) derivatives have been shown to induce cell cycle arrest and apoptosis. mdpi.com Other complex platinum-based drugs can trigger cell death through stress-response pathways. mdpi.com In medicinal chemistry, the nitro group is often incorporated into structures to enhance bioactivity and can influence molecular interactions and pharmacokinetics through its electron-withdrawing effects. mdpi.commdpi.com However, specific research detailing the modulation of any biological pathways or signaling cascades by this compound is not available in the current scientific literature.
Identifying the direct molecular target of a compound and understanding its binding interaction is a primary goal of mechanistic studies. Computational methods like molecular docking are often used to predict how a ligand might fit into the active site of a protein. Such studies have been performed for related benzamide derivatives, revealing potential hydrogen bonding and hydrophobic interactions with enzymes like α-glucosidase. nih.gov However, for this compound, there are no published studies that identify a specific molecular target or provide a computational or experimental analysis of its binding mode.
Investigation of Metabolic Fate in Pre-clinical Models
The metabolic fate of a compound is a critical component of its pre-clinical evaluation, determining its bioavailability, duration of action, and potential for generating active or toxic metabolites. For this compound, metabolic pathways can be predicted by considering its primary structural motifs: the nitroaromatic ring and the bromophenyl group.
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound, SAR can be dissected by analyzing its three main components: the 2-nitro-substituted benzoyl ring, the amide linker, and the 4-bromophenyl ring.
The biological activity of benzamide derivatives is often highly dependent on the nature and position of substituents on the aromatic rings.
The Nitro Group: The nitro group is a strong electron-withdrawing group and a known pharmacophore that is crucial for the biological activity of many compounds. mdpi.comnih.gov Its position on the benzamide ring is critical. For instance, in a series of 4-substituted-3-nitrobenzamide derivatives, potent anti-tumor activity was observed, highlighting the importance of this substitution pattern. nih.gov The 'ortho' position of the nitro group in this compound relative to the amide linkage will create a specific electronic and steric environment that dictates its interaction with biological targets.
The Bromine Atom: The bromine atom on the phenyl ring significantly influences the compound's lipophilicity. Halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. In a series of related benzamides, the presence of a halogen on the phenyl ring was a common feature among biologically active compounds. nih.gov The 4-position of the bromine atom provides a specific stereochemistry that will affect binding to target proteins.
The Amide Linker: The amide bond provides a rigid, planar linkage between the two aromatic rings. It is a key site for hydrogen bonding, which is often crucial for ligand-receptor interactions.
| Structural Feature | Position | Potential Contribution to Bioactivity |
| Nitro Group | 2-position (ortho) | Acts as a key pharmacophore; strong electron-withdrawing properties influencing target interaction. mdpi.comnih.gov |
| Amide Linker | - | Provides structural rigidity and hydrogen bonding sites for receptor binding. |
| Bromine Atom | 4-position (para) | Increases lipophilicity, potentially enhancing membrane permeability and metabolic stability. |
To enhance the bioactivity of this compound, strategic modifications could be explored based on established medicinal chemistry principles.
Modification of the Nitro-Substituted Ring: The position of the nitro group could be moved to the meta (3-position) or para (4-position) to probe the optimal electronic and steric requirements for activity. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could also help to fine-tune activity and reduce potential toxicity associated with nitroaromatics. acs.org
Modification of the Phenyl Ring: The bromine atom could be replaced with other halogens (F, Cl, I) to systematically evaluate the effect of halogen size and electronegativity on potency. Introducing small alkyl or alkoxy groups could further probe the steric and electronic requirements of the binding pocket. For example, studies on other complex benzamides have shown that adding methyl or methoxy (B1213986) groups can significantly impact biological activity. nih.gov
Alterations to the Amide Linker: While generally less frequently modified, the amide linker could be replaced with bioisosteres such as a reverse amide, an ester, or a sulfonamide to alter the molecule's stability and hydrogen bonding capacity.
The table below summarizes potential strategic modifications and their rationales.
| Modification Strategy | Target Moiety | Rationale |
| Isomeric Repositioning | Nitro Group | To determine the optimal substitution pattern for target engagement. |
| Halogen Substitution | Bromine Atom | To fine-tune lipophilicity and electronic properties. |
| Bioisosteric Replacement | Amide Linker | To improve metabolic stability and alter hydrogen bonding patterns. |
| Functional Group Variation | Nitro Group | To explore other electron-withdrawing groups for improved potency or safety. acs.org |
Pre-clinical Efficacy Studies in Relevant Animal Models
Pre-clinical efficacy studies in animal models are essential to translate in vitro activity into in vivo therapeutic potential. The selection of models and endpoints is guided by the compound's proposed mechanism of action and therapeutic indication.
Given that benzamide and nitroaromatic compounds have shown a wide range of biological activities, several types of disease models could be relevant for assessing the efficacy of this compound. nih.govontosight.ai The choice of an appropriate animal model is a critical step and depends on its ability to mimic the human disease state. nih.gov
Oncology Models: A variety of nitrobenzamide derivatives have demonstrated anti-tumor properties. nih.gov Therefore, this compound could be evaluated in xenograft models where human cancer cell lines (e.g., HCT-116, MDA-MB-435) are implanted into immunocompromised mice. nih.gov
Infectious Disease Models: The well-established antimicrobial activity of nitro-based compounds suggests that efficacy could be tested in animal models of bacterial infection. nih.gov For example, a murine model of sepsis or a localized infection model could be employed to assess the compound's ability to reduce bacterial load and improve survival.
Inflammatory Disease Models: Some benzamides exhibit anti-inflammatory effects. ontosight.ai The efficacy of this compound could be tested in models of acute or chronic inflammation, such as the carrageenan-induced paw edema model in rats or a collagen-induced arthritis model.
The validation of these models would involve confirming that they reproduce key aspects of the human disease and show a predictable response to standard-of-care agents. nih.gov
In each selected animal model, specific endpoints and biomarkers would be measured to quantify the therapeutic efficacy of this compound.
In Oncology Models:
Primary Efficacy Endpoints: The primary endpoint would be the inhibition of tumor growth, measured by tumor volume and weight over time. An increase in survival time would also be a critical measure of efficacy.
Biomarker Modulation: Biomarkers could include the analysis of cell proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissue.
In Infectious Disease Models:
Primary Efficacy Endpoints: The key endpoints would be the reduction in bacterial load in target organs (e.g., spleen, liver, blood) and an increase in the survival rate of the infected animals.
Biomarker Modulation: Efficacy could be further supported by measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the blood, as a reduction would indicate a successful response to treatment.
In Inflammatory Disease Models:
Primary Efficacy Endpoints: In an arthritis model, for instance, endpoints would include a reduction in paw swelling, improved joint mobility, and lower clinical scores of disease severity.
Biomarker Modulation: Measurement of inflammatory markers in the serum or synovial fluid, such as C-reactive protein (CRP) and various cytokines, would serve as important biomarkers of drug activity.
The following table provides a summary of potential disease models and their corresponding efficacy endpoints.
| Therapeutic Area | Potential Animal Model | Primary Efficacy Endpoints | Key Biomarkers |
| Oncology | Human tumor xenograft in mice nih.gov | Tumor growth inhibition, survival | Ki-67, cleaved caspase-3 |
| Infectious Disease | Murine sepsis model nih.gov | Reduction of bacterial load, survival | Pro-inflammatory cytokines (TNF-α, IL-1β) |
| Inflammation | Rat collagen-induced arthritis | Reduced joint swelling, clinical score | C-reactive protein (CRP), cytokine levels |
Computational Chemistry and Molecular Modeling for N 4 Bromophenyl 2 Nitrobenzamide Research
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure, electron distribution, and various physicochemical properties of N-(4-bromophenyl)-2-nitrobenzamide.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on benzamide (B126) derivatives, such as the closely related isomer N-(4-bromophenyl)-4-nitrobenzamide, have been performed to determine their optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. tandfonline.com
For the analogous N-(4-bromophenyl)-4-nitrobenzamide, DFT calculations have been carried out using various functionals like B3LYP, B3PW91, and MPW1PW91 with basis sets such as 6-311G(d,p). tandfonline.com These studies reveal that the molecule is not perfectly planar. For instance, in the crystalline state of the 4-nitro isomer, the amide group is twisted relative to the planes of the two benzene (B151609) rings. nih.gov Specifically, the dihedral angle between the mean planes of the 4-bromophenyl and 4-nitrobenzene rings is reported to be 3.6(7)°. nih.gov Such calculations are crucial for understanding how the molecule's conformation influences its properties and interactions.
The electronic properties are often described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity. For N-(4-bromophenyl)-4-nitrobenzamide, the HOMO-LUMO gap has been calculated to understand its reactive nature. tandfonline.com
| Parameter | B3LYP | B3PW91 | MPW1PW91 |
|---|---|---|---|
| HOMO Energy (eV) | -7.39 | -7.42 | -7.46 |
| LUMO Energy (eV) | -2.73 | -2.79 | -2.79 |
| Energy Gap (ΔE in eV) | 4.66 | 4.63 | 4.67 |
Electrostatic Potential Surface (MEP) Analysis and Fukui Function Calculations
Molecular Electrostatic Potential (MEP) Analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, MEP analysis of the related compound 2-nitro-N-(4-nitrophenyl)benzamide shows that the most negative regions are localized over the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interaction. researchgate.net The positive potential is typically found around the amide hydrogen, indicating its susceptibility to nucleophilic attack. researchgate.net
Fukui Function Calculations provide a more quantitative measure of local reactivity at specific atomic sites. mdpi.com These functions are derived from the change in electron density as the number of electrons in the molecule changes. The Fukui function helps identify which atoms are most likely to act as electrophiles or nucleophiles. scispace.com For aromatic systems containing nitro groups, these calculations can pinpoint the reactivity of specific carbon or nitrogen atoms, guiding the understanding of reaction mechanisms. mdpi.com Low or negative values of the electrophilic Fukui function (ƒ⁻) on an atom indicate a lack of reactivity towards electrophiles. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic parameters that can be compared with experimental data for structure verification.
Vibrational Frequencies: Theoretical calculations of FT-IR and FT-Raman spectra are routinely performed for benzamide derivatives. esisresearch.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For nitrobenzamides, key characteristic vibrations include the C=O stretching of the amide group, the N-H stretching, and the symmetric and asymmetric stretching of the NO₂ group. esisresearch.org In studies of the analogous N-(4-bromophenyl)-4-nitrobenzamide, DFT calculations have provided detailed assignments for the observed vibrational spectra. tandfonline.com
| Vibrational Mode | Assignment | Calculated Frequency (B3LYP/6-311G(d,p)) |
|---|---|---|
| ν(N-H) | N-H Stretching | 3458 |
| ν(C=O) | Carbonyl Stretching | 1689 |
| νₐₛ(NO₂) | Asymmetric NO₂ Stretching | 1566 |
| νₛ(NO₂) | Symmetric NO₂ Stretching | 1353 |
| ν(C-Br) | C-Br Stretching | 630 |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are used to determine the chemical shifts, usually referenced against a standard like tetramethylsilane (TMS). Comparing the calculated shifts with experimental data is a robust method for confirming the molecular structure. nih.gov The accuracy of these predictions depends on the choice of the functional, basis set, and the inclusion of solvent effects. nih.gov
Molecular Docking and Molecular Dynamics Simulations
While quantum chemistry provides insights into the properties of an isolated molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or enzymes. These methods are central to computer-aided drug design.
Prediction of Ligand-Target Interactions and Binding Conformations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is used to understand the binding mode and to screen virtual libraries of compounds for potential biological activity. For nitrobenzamide derivatives, docking studies have been conducted to explore their potential as anti-inflammatory or antidiabetic agents. nih.govnih.gov
For example, in a study of nitrobenzamide derivatives as potential anti-inflammatory agents, compounds were docked into the active site of inducible nitric oxide synthase (iNOS). nih.gov The results of such studies reveal the specific binding conformation of the ligand and the key interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl and nitro oxygens) on the ligand and polar residues in the protein's active site.
Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar amino acid residues.
Electrostatic Interactions: Involve charge-charge or charge-dipole interactions.
Molecular docking analysis of nitrobenzamides against iNOS showed that the compounds bind efficiently to the enzyme, with the number and orientation of the nitro groups influencing the binding. nih.gov
Assessment of Binding Affinities and Stability of Complexes
Following molecular docking, the strength of the ligand-target interaction is estimated by calculating the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energies indicate a more favorable interaction. In studies of benzamide derivatives as α-glucosidase inhibitors, binding energies ranged from -8.0 to -9.7 kcal/mol. nih.gov
Molecular Dynamics (MD) Simulations are then used to assess the stability of the predicted ligand-protein complex over time. An MD simulation models the atomic movements of the system, providing a dynamic view of the interaction. A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 50-200 nanoseconds) suggests that the ligand remains securely bound in its predicted conformation. mdpi.com MD simulations on complexes of benzamide derivatives have been used to validate docking results and confirm the stability of the compound in the binding site of target proteins. nih.gov
Simulations of Conformational Dynamics in Solution and Protein Environments
The three-dimensional structure and conformational flexibility of a molecule are pivotal to its biological function. Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering detailed insights into the conformational landscapes of molecules like this compound in various environments.
The conformational dynamics of this compound can be significantly altered within a protein's binding pocket. MD simulations of the ligand-protein complex can map out the critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation. These simulations also provide valuable information for structure-based drug design by revealing the energetic costs of adopting a bioactive conformation. For instance, conformational analysis of benzamidinium-based inhibitors in protein-ligand complexes has revealed distinct conformational preferences compared to their unbound state. nih.gov A comprehensive understanding of how the protein environment modulates the conformational equilibrium of this compound is essential for accurately predicting its binding affinity and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that establish mathematical models to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. archivepp.com These models are invaluable for predicting the activity of novel compounds and for elucidating the structural features that govern their behavior.
Descriptors for this compound Derivatives
Molecular descriptors are numerical values that characterize the properties of a molecule and form the basis of QSAR/QSPR models. nih.gov For a series of this compound derivatives, a diverse set of descriptors is necessary to capture the structural variations and their potential impact on biological activity. These descriptors can be categorized as follows:
1D and 2D Descriptors: These are calculated from the molecular formula and the 2D representation of the molecule. They include constitutional descriptors (e.g., molecular weight, number of rotatable bonds), topological indices that describe molecular branching and connectivity, and counts of specific chemical features.
3D Descriptors: These are derived from the 3D coordinates of the molecule and include steric descriptors like molecular volume and surface area, as well as electronic descriptors such as dipole moment and partial charges. oup.com
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The selection of appropriate descriptors is a critical step in building a predictive QSAR model.
| Descriptor Category | Examples | Relevance to this compound Derivatives |
| Physicochemical | LogP, Molar Refractivity | Describes the lipophilicity and polarizability, which influence membrane permeability and binding interactions. |
| Topological | Balaban J index, Kier Shape Indices | Quantifies molecular size, shape, and branching, which affect how the molecule fits into a binding site. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's polarity and reactivity, which are crucial for electrostatic interactions and chemical reactions. |
| Steric | Molecular Volume, Surface Area | Defines the size and shape of the molecule, which are critical for steric complementarity with a biological target. |
Development of Predictive Models for Biological Activity and Pharmacological Properties
After calculating a set of molecular descriptors for a series of this compound analogues with known biological activities, a mathematical model is developed to correlate these descriptors with the observed activity. nih.gov Various statistical and machine learning methods are employed for this purpose, including:
Multiple Linear Regression (MLR): Establishes a linear relationship between the descriptors and the biological activity.
Partial Least Squares (PLS): A regression technique well-suited for handling datasets with a large number of correlated descriptors. nih.gov
Support Vector Machines (SVM): A machine learning algorithm capable of modeling complex, non-linear relationships. neovarsity.org
Artificial Neural Networks (ANN): A powerful computational tool inspired by the human brain, which can capture highly complex patterns in the data.
These predictive models can then be used to estimate the biological activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds. archivepp.com QSPR models can similarly be developed to predict important ADME (absorption, distribution, metabolism, and excretion) properties.
For instance, a QSAR study on nitrobenzamide derivatives for antitubercular activity utilized both 2D and 3D QSAR methods to identify key structural requirements for optimizing the pharmacophore. buketov.edu.kz Another study on benzylidene hydrazine benzamides developed a QSAR model to predict anticancer activity. jppres.comunair.ac.id
Descriptor Selection and Statistical Validation of QSAR/QSPR Models
The development of a robust and predictive QSAR/QSPR model is contingent upon the careful selection of relevant descriptors and rigorous statistical validation. researchgate.net Using too many descriptors can lead to overfitting, where the model performs well on the training data but has poor predictive power for new compounds. oup.com
Descriptor selection techniques are used to identify the most informative subset of descriptors. Common methods include genetic algorithms, stepwise regression, and ant colony optimization. oup.comkg.ac.rs
Statistical validation is essential to assess the reliability and predictive capability of the model. basicmedicalkey.com The dataset is typically divided into a training set for model building and a test set for evaluating its performance. nih.govmdpi.com Key validation metrics include:
R² (Coefficient of determination): Indicates the goodness-of-fit of the model for the training set. researchgate.net
Q² (Cross-validated R²): Assesses the internal predictive ability of the model. jppres.com
R²pred (External validation R²): Measures the model's ability to predict the activity of the external test set. acs.orgacs.org
A reliable QSAR/QSPR model should have high values for these statistical parameters, indicating both robustness and good predictive power. researchgate.netd-nb.infonih.gov
Virtual Screening and De Novo Design Strategies for Novel Benzamide Analogues
Virtual screening and de novo design are powerful computational strategies that accelerate the discovery of novel bioactive compounds.
Virtual screening involves the computational evaluation of large chemical libraries to identify molecules that are likely to bind to a biological target. nih.gov For this compound, this could involve searching for compounds with similar structural features (ligand-based virtual screening) or compounds that are predicted to fit well into the binding site of a target protein (structure-based virtual screening). youtube.comacs.org Several studies have successfully employed virtual screening to identify novel benzamide derivatives as inhibitors for various targets. nih.govtandfonline.comnih.govresearchgate.net
De novo design , in contrast, involves the computational generation of novel molecular structures from scratch. nih.gov These algorithms build molecules fragment by fragment within the constraints of a target's binding site, aiming to create compounds with optimal interactions. This approach can lead to the discovery of entirely new chemical scaffolds with improved properties compared to existing molecules like this compound.
Both virtual screening and de novo design play a crucial role in modern drug discovery by significantly reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving considerable time and resources.
Advanced Applications and Future Directions in N 4 Bromophenyl 2 Nitrobenzamide Research
Exploration of N-(4-bromophenyl)-2-nitrobenzamide as a Probe Molecule in Chemical Biology
The unique electronic and structural features of this compound make it an intriguing candidate for development as a chemical probe. Nitroaromatic compounds are increasingly recognized for their potential in probing biological systems, particularly in the context of cellular hypoxia (low oxygen levels), a hallmark of solid tumors. mdpi.com
The core principle lies in the bioreduction of the nitro group. Under hypoxic conditions, cellular reductases can reduce the electron-withdrawing nitro group to electron-rich species like hydroxylamines and amines. mdpi.com This transformation can be engineered to trigger a detectable signal, such as fluorescence activation, making the molecule a "turn-on" sensor for hypoxic environments. The this compound scaffold could be systematically modified to create such probes. For instance, the addition of a fluorophore whose emission is quenched by the nitro group could lead to a probe that fluoresces only after the nitro group is reduced in a hypoxic cell.
Furthermore, the reduction of the nitro group can generate toxic intermediates that bind covalently to macromolecules like DNA, leading to cell death. nih.gov This mechanism forms the basis of hypoxia-activated prodrugs (HAPs), which selectively target cancer cells while sparing healthy, well-oxygenated tissues. mdpi.com this compound could serve as a foundational structure for novel HAPs, where the nitro group acts as both the trigger and a component of the pharmacophore.
Potential Utility in Materials Science and Crystal Engineering
Crystal engineering focuses on the rational design of molecular solids with desired physical and chemical properties by controlling intermolecular interactions. ub.edu Benzanilides, including this compound, are excellent candidates for crystal engineering due to the strong hydrogen-bonding capability of the amide group (N-H···O), which guides the formation of predictable supramolecular structures. nih.govtubitak.gov.tr
The assembly of these molecules in the solid state is governed by a combination of hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions. By understanding and controlling these interactions, it is possible to generate different crystalline forms (polymorphs) or multi-component crystals (co-crystals) with tailored properties such as solubility, stability, and morphology. ub.edunih.gov
While the specific crystal structure of this compound is not publicly documented, analysis of its close isomers provides significant insight. For instance, the crystal structure of N-(4-bromophenyl)-4-nitrobenzamide reveals a three-dimensional network stabilized by weak N-H···O and C-H···O intermolecular hydrogen bonds. nih.gov In this structure, the dihedral angle between the two benzene (B151609) rings is minimal, but the amide group is significantly twisted relative to both rings. nih.gov In contrast, 2-Nitro-N-(4-nitrophenyl)benzamide shows a much larger dihedral angle between the aromatic rings and also forms a 3D network via intermolecular hydrogen bonds. tubitak.gov.trresearchgate.net The ortho-position of the nitro group in this compound introduces the possibility of intramolecular hydrogen bonding, which would significantly alter its conformation and subsequent crystal packing compared to its isomers.
Systematic studies on the crystallization of this compound from various solvents or with different co-formers could yield novel crystalline materials with unique optical or mechanical properties.
| Parameter | N-(4-bromophenyl)-4-nitrobenzamide nih.gov | 2-Nitro-N-(4-nitrophenyl)benzamide tubitak.gov.trresearchgate.net |
|---|---|---|
| Formula | C13H9BrN2O3 | C13H9N3O5 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| a (Å) | 4.5790 | 8.9443 |
| b (Å) | 12.9257 | 9.7147 |
| c (Å) | 20.5614 | 13.8016 |
| β (°) | 96.033 | 90 |
| Dihedral Angle Between Rings (°) | 3.6 | 82.32 |
| Key Intermolecular Bonds | N-H···O, C-H···O | N-H···O, C-H···O |
Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery
The traditional process of drug discovery is lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enhancing efficiency and predictive power. nih.gov These technologies can be applied to the discovery and optimization of novel benzamide derivatives, including those related to this compound.
ML models, such as graph neural networks, can be trained on large datasets of existing molecules to predict a wide range of properties for novel compounds before they are synthesized. wikipedia.org This includes predicting absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles, as well as biological activity against specific targets. For a library of virtual derivatives of this compound, AI could rapidly screen millions of possibilities to identify candidates with the most promising drug-like characteristics.
Furthermore, generative AI models can design entirely new molecules "from scratch" that are optimized for specific properties. ub.edu By providing the model with a desired activity profile and structural constraints based on the benzamide scaffold, researchers can generate novel chemical entities with a higher probability of success. AI is also being used to improve synthesis planning, predicting viable reaction pathways and optimizing conditions, which can significantly accelerate the development pipeline for promising benzamide candidates. capes.gov.br
| AI/ML Application | Description | Impact on Benzamide Research |
|---|---|---|
| Virtual Screening | Using ML models to predict the activity of large virtual libraries of compounds against biological targets. nih.gov | Rapidly identifies promising this compound derivatives for synthesis and testing. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity properties of molecules computationally. wikipedia.org | Prioritizes candidates with favorable safety and drug-like properties, reducing late-stage failures. |
| De Novo Drug Design | Generative models create novel molecular structures optimized for specific criteria. ub.edu | Designs new benzamide-based compounds with potentially superior efficacy and novelty. |
| Synthesis Planning | AI algorithms predict optimal and efficient synthetic routes for target molecules. capes.gov.br | Accelerates the synthesis of lead compounds, enabling faster design-make-test-analyze cycles. |
Emerging Methodologies for Characterization and Bioactivity Assessment
The robust characterization of novel compounds is fundamental to understanding their structure-property relationships. Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction remain essential for elucidating the structure of this compound and its derivatives. researchgate.netmdpi.com Emerging trends supplement these methods with advanced computational and high-throughput approaches. For example, Density Functional Theory (DFT) calculations are increasingly used to predict molecular geometry, electronic structure, and spectroscopic properties, providing deeper insight into experimental data.
For bioactivity assessment, the field has moved beyond simple endpoint assays to more complex and biologically relevant systems. High-content screening (HCS) and phenotypic screening allow for the unbiased assessment of a compound's effect on cellular morphology and function, revealing novel mechanisms of action. A variety of specific biochemical and cell-based assays are available to profile the activity of new benzamides.
| Methodology | Principle | Exemplary Application |
|---|---|---|
| Receptor Binding Assays | Quantifies the affinity of a compound for a specific biological receptor using radiolabeled or fluorescent ligands. | Assessing binding to targets like Sigma-1 receptors. |
| In Vitro Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a purified enzyme. | Screening for inhibition of targets such as carbonic anhydrase or acetylcholinesterase. |
| Cell-Based Acetylation Assays | Uses Western blot or other immunoassays to measure changes in protein acetylation within cells upon compound treatment. | Evaluating inhibitors of sirtuins or other histone deacetylases (HDACs). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates, confirming target engagement. | Validating that a benzamide derivative directly binds to its intended protein target in a cellular context. |
| Phenotypic Screening | Assesses the effect of compounds on cell behavior or morphology (e.g., cell viability, neurite outgrowth, protein aggregation) without a preconceived target. | Identifying novel anti-aggregation effects in models of neurodegenerative disease. |
Strategic Directions for Further Research into this compound and its Derivatives
Building on its potential, future research on this compound should be strategically directed toward several key areas:
Rational Design of Chemical Probes and Prodrugs: A primary research direction should involve the synthesis of a focused library of derivatives to optimize the compound as a hypoxia-activated probe or therapeutic. mdpi.com This would involve modifying the aromatic rings with fluorophores or other reporter groups and evaluating their activation in hypoxic cell culture models.
Systematic Crystal Engineering Studies: A comprehensive investigation into the solid-state properties of this compound is warranted. This includes a thorough polymorph screen and co-crystallization experiments with pharmaceutically acceptable co-formers to generate new solid forms with improved physical properties, such as enhanced aqueous solubility. nih.gov
AI-Driven Derivative Exploration: Leveraging AI and ML tools to design and prioritize a virtual library of second-generation derivatives would be a highly efficient strategy. This computational approach can guide synthetic efforts toward compounds with a higher likelihood of possessing desired biological activities or material characteristics.
Expanded Biological Profiling: The parent compound and its future derivatives should be screened against a broad and diverse panel of biological targets. Given the wide-ranging activities of benzamides, this could uncover unexpected therapeutic applications in areas such as oncology, neuroscience, or infectious diseases.
By integrating these advanced chemical, material, and computational strategies, the full potential of the this compound scaffold can be explored, paving the way for the development of novel tools and functional molecules.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural identity of N-(4-bromophenyl)-2-nitrobenzamide?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Analyze characteristic absorption bands for functional groups. For nitrobenzamide derivatives, expect strong C=O (amide I) stretches near 1682 cm⁻¹ and aromatic C-C vibrations at 1523–1548 cm⁻¹. The bromophenyl group may show C-Br stretches in the 685–700 cm⁻¹ range .
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm aromatic proton environments (e.g., substituent patterns on the phenyl rings) and NMR to identify carbonyl carbons (~165–170 ppm) and bromine-substituted carbons .
- Thin-Layer Chromatography (TLC) : Validate purity using silica gel GF254 plates with appropriate solvent systems (e.g., 2:1 PE/EA) and UV visualization .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Amide Coupling : React 2-nitrobenzoic acid derivatives (e.g., acid chlorides) with 4-bromoaniline in anhydrous THF or DMF. Use bases like triethylamine to neutralize HCl byproducts .
- One-Pot Synthesis : Adapt copper-catalyzed allyl-amination or rearrangement cascades, as demonstrated for structurally similar nitrobenzamides. Monitor reactions via TLC and purify via silica gel chromatography (e.g., PE/EA gradients) .
- Intermediate Isolation : For brominated analogs, consider electrophilic substitution or Ullmann coupling to introduce the bromophenyl group post-amide formation .
Q. How is the solubility profile of this compound determined experimentally?
- Methodological Answer :
- Pharmacopeial Methods : Use standardized solubility tests in solvents like ethanol, DMSO, and water. For example, dissolve 10 mg of the compound in 1 mL of solvent, sonicate for 30 minutes, and assess visually or via UV-Vis spectroscopy for clarity .
- Table 1 : Example solubility data (hypothetical):
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 25 |
| DMSO | 50 |
| Water | <0.1 |
Advanced Research Questions
Q. How can researchers resolve discrepancies between IR and NMR spectral data when characterizing derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare observed IR carbonyl stretches (1680–1700 cm⁻¹) with NMR carbonyl signals. Inconsistencies may arise from polymorphism or hydration states. Recrystallize the compound and repeat analyses .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure. Use SHELXL for refinement, focusing on bond lengths (e.g., C=O: ~1.22 Å) and torsion angles to validate planar amide geometry .
Q. What strategies are effective in analyzing crystallographic packing interactions of this compound?
- Methodological Answer :
- SHELX Software Suite : Refine X-ray data with SHELXL, employing Hirshfeld surface analysis to identify dominant interactions (e.g., C-H···O hydrogen bonds, π-π stacking between aromatic rings). Use Mercury for visualization .
- Packing Analysis : Calculate intermolecular distances (e.g., π-π stacking distances ~3.5–4.0 Å) and hydrogen-bonding networks. Compare with similar nitrobenzamide derivatives to identify trends .
Q. How do electron-withdrawing groups (e.g., nitro, bromo) influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilicity Enhancement : The nitro group activates the benzamide ring toward nucleophilic attack at the meta position, while the bromine can act as a leaving group. Monitor reactions via LC-MS or NMR (if fluorinated nucleophiles are used) .
- Kinetic Studies : Compare reaction rates with non-brominated analogs (e.g., N-phenyl-2-nitrobenzamide) under identical conditions. Use pseudo-first-order kinetics to quantify substituent effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to measure decomposition temperatures. Compare results with thermogravimetric analysis (TGA) to distinguish melting from degradation events.
- Reproducibility Checks : Ensure consistent sample preparation (e.g., drying under vacuum) and heating rates (e.g., 10°C/min) across studies. Discrepancies may arise from impurities or polymorphic forms .
Quality Control
Q. What methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (e.g., acetonitrile/water). Calibrate against a certified reference standard .
- Mass Spectrometry (HRMS) : Confirm impurity structures via high-resolution MS, focusing on common byproducts (e.g., dehalogenated or hydrolyzed derivatives) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
